1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-21-13-4-2-3-5-14(13)22-11-15(20)18-9-6-12(10-18)19-16-7-8-17-19/h2-5,7-8,12H,6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHMNVJJSUZZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrrolidine Ring: This can be synthesized via a reductive amination reaction.
Coupling of the Methoxyphenoxy Group: This step might involve an etherification reaction where the phenol group is reacted with an appropriate alkyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Biological Activities
The biological activities of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone are largely attributed to its structural components:
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound A | E. coli | 12.5 |
| Compound B | S. aureus | 6.25 |
Anticancer Activity
The compound's potential anticancer activity has been explored in several studies. Triazole and pyrrolidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MDA-MB231 (Breast) | 42.5 |
| HCT116 (Colon) | 64.3 |
| Mia-PaCa2 (Pancreas) | 68.4 |
Therapeutic Applications
Given its promising biological activities, this compound is being investigated for several therapeutic applications:
Cancer Treatment
The unique combination of triazole and pyrrolidine rings may enhance the cytotoxic effects against cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Agents
Due to its antimicrobial properties, it could be developed into a new class of antibiotics to combat resistant bacterial strains.
Inflammation Modulation
Compounds similar to this have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammatory processes.
Case Studies
Several studies have highlighted the efficacy of compounds related to this compound in various therapeutic contexts:
-
Study on Anticancer Properties : A study published in ACS Omega demonstrated that triazole-containing compounds exhibited significant inhibition of tumor growth in xenograft models.
- Findings : The study reported a reduction in tumor size by approximately 50% compared to control groups after treatment with similar compounds.
-
Research on Antimicrobial Effects : A recent publication in Journal of Medicinal Chemistry evaluated the antimicrobial activity of triazole derivatives against multidrug-resistant bacteria.
- Results : The derivatives showed MIC values lower than those of traditional antibiotics, indicating their potential as effective antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The triazole ring could play a role in binding to the active site of an enzyme, while the pyrrolidine and methoxyphenoxy groups might enhance the compound’s affinity and specificity.
Comparison with Similar Compounds
Key Structural Features
The compound’s closest analogues include:
- Triazole Position: The N-2 alkylation in the target compound (vs.
- Aromatic Substituents : The ortho-methoxy group in the target compound may reduce π-π stacking compared to para-substituted analogues (e.g., ), but enhances local hydrophobicity for membrane interaction .
- Pyrrolidine vs. Piperidine : Compared to piperidine-containing analogues (e.g., compound 33 in ), pyrrolidine’s smaller ring size increases conformational rigidity, which may limit off-target interactions .
Research Findings and Implications
- Antifungal Potential: While less potent than dichlorophenyl analogues (e.g., 9h), the target compound’s improved selectivity and lower cytotoxicity make it a candidate for further optimization .
- Structural Flexibility : The pyrrolidine-triazole scaffold allows for modular substitution, as demonstrated in , enabling tuning of pharmacokinetic properties.
- Challenges : The ortho-methoxy group may introduce steric clashes in protein binding pockets, necessitating computational modeling for rational design .
Biological Activity
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic compound characterized by a triazole ring, a pyrrolidine moiety, and a methoxyphenoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Structural Characteristics
The compound's structure significantly influences its biological activity. The triazole ring is known for its diverse biological properties, while the pyrrolidine moiety contributes to structural rigidity. The methoxyphenoxy group enhances lipophilicity, which can improve pharmacokinetic properties.
| Structural Feature | Description |
|---|---|
| Triazole Ring | Known for diverse biological activities |
| Pyrrolidine Moiety | Provides structural rigidity |
| Methoxyphenoxy Group | Increases lipophilicity |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
- Pyrrolidine Ring Formation : Synthesized via cyclization reactions involving suitable precursors.
- Coupling Reactions : The triazole and pyrrolidine rings are coupled with the methoxyphenoxy group through substitution reactions.
Antimicrobial Properties
Research indicates that compounds featuring the triazole moiety exhibit significant antimicrobial activities. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various pathogens, including Mycobacterium tuberculosis and ESKAPE pathogens.
In a study comparing various triazole derivatives, it was noted that structural variations greatly affect bioactivity profiles. For example, modifications in the substituents on the triazole ring can lead to enhanced antibacterial properties against resistant strains of bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various assays. Compounds containing triazole rings have demonstrated moderate to substantial antiproliferative effects in cancer cell lines. A notable study highlighted that certain triazole derivatives exhibited significant inhibition of cancer cell growth by inducing apoptosis and disrupting cell cycle progression .
Case Studies
- Antimicrobial Evaluation : A series of triazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the methoxyphenoxy group significantly influenced antibacterial potency, with some derivatives displaying MIC values comparable to standard antibiotics .
- Anticancer Assays : In vitro studies on breast cancer cell lines showed that specific derivatives of the compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies suggested that these effects were mediated through the activation of caspase pathways .
The mechanism of action for this compound involves interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Binding : It may also bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
